molecular formula C16H15FN2O3 B4503509 3-{[(2-fluorophenoxy)acetyl]amino}-2-methylbenzamide

3-{[(2-fluorophenoxy)acetyl]amino}-2-methylbenzamide

Cat. No.: B4503509
M. Wt: 302.30 g/mol
InChI Key: SWGZVXJBUKWKLC-UHFFFAOYSA-N
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Description

3-{[(2-fluorophenoxy)acetyl]amino}-2-methylbenzamide is a useful research compound. Its molecular formula is C16H15FN2O3 and its molecular weight is 302.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.10667051 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition and Metabolic Studies

Metabolic Perturbations and Inhibition Specificity

A notable area of application for related compounds includes the study of metabolic pathways and inhibition specificity. Compounds such as 3-aminobenzamide are used to investigate the effects of inhibition on poly(ADP-ribose) polymerase, revealing complex interactions with DNA precursor metabolism and cellular processes. These studies highlight the broad metabolic effects beyond the intended inhibition targets, providing critical insights into cellular responses to chemical inhibitors (Milam, Thomas, & Cleaver, 1986).

Radiosynthesis and Ligand Development

Development of Radiolabeled Ligands

Research has also focused on the radiosynthesis of new ligands for receptor studies. For instance, the development of radiobrominated and radioiodinated ligands for 5HT2A receptors showcases the utility of fluorophenoxyacetyl amino derivatives in creating potential tracers for PET and SPECT imaging. These efforts underscore the role of such compounds in advancing neuroimaging techniques, enabling the exploration of receptor distribution and functioning in vivo (Terrière et al., 1997), (Mertens et al., 1994).

Molecular Structure and Interaction Modeling

Molecular Interaction and Structure Analysis

Another significant application involves the modeling of intermolecular interactions and structural characterization of related compounds. Studies on molecules like N-3-hydroxyphenyl-4-methoxybenzamide provide valuable data on the effects of intermolecular interactions on molecular geometry, which is essential for understanding the behavior of these compounds in biological systems and for drug design purposes (Karabulut et al., 2014).

Properties

IUPAC Name

3-[[2-(2-fluorophenoxy)acetyl]amino]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-10-11(16(18)21)5-4-7-13(10)19-15(20)9-22-14-8-3-2-6-12(14)17/h2-8H,9H2,1H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGZVXJBUKWKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=CC=C2F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.